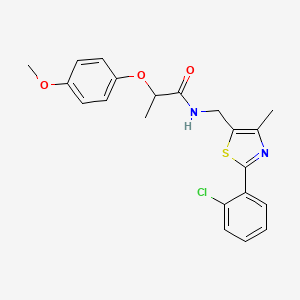
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-methoxyphenoxy)propanamide is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-methoxyphenoxy)propanamide is a synthetic organic compound with a complex structure that includes both thiazole and phenoxy moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure features:
- A thiazole ring that contributes to its biological properties.
- A chlorophenyl group , which is often associated with enhanced pharmacological activity.
- A methoxyphenoxy group , which can influence the compound's solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives are known for their ability to inhibit bacterial growth and have been studied for their efficacy against various pathogens.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth. For example, derivatives with similar structures have shown effectiveness in targeting specific cancer cell lines, suggesting that this compound could possess similar properties.
Anti-inflammatory Effects
The compound's structural features suggest it may also exhibit anti-inflammatory properties. Compounds containing thiazole rings have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 1: Summary of Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Inhibition of bacterial cell wall synthesis |
| Anticancer | Similar thiazole analogs | Induction of apoptosis, cell cycle arrest |
| Anti-inflammatory | Thiazole-based compounds | Inhibition of cytokine production |
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer effects of thiazole derivatives, compounds were tested against several cancer cell lines, including breast and lung cancer. The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
Propiedades
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-13-19(28-21(24-13)17-6-4-5-7-18(17)22)12-23-20(25)14(2)27-16-10-8-15(26-3)9-11-16/h4-11,14H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTMYRAAZNEGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C(C)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













